molecular formula C10H9NO B13595376 2-(1H-indol-4-yl)acetaldehyde

2-(1H-indol-4-yl)acetaldehyde

Cat. No.: B13595376
M. Wt: 159.18 g/mol
InChI Key: HHYNQPVEFKOZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-4-yl)acetaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This compound is characterized by the presence of an indole moiety attached to an acetaldehyde group. It is a significant intermediate in the biosynthesis of various biologically active molecules and is known for its role in plant and microbial metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-4-yl)acetaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring system . Another method involves the use of cupric chloride dihydrate as a promoter for the hydrolysis of oximes to produce indole-3-carbaldehyde, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-4-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(1H-indol-4-yl)acetaldehyde

InChI

InChI=1S/C10H9NO/c12-7-5-8-2-1-3-10-9(8)4-6-11-10/h1-4,6-7,11H,5H2

InChI Key

HHYNQPVEFKOZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.